ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate
Description
Ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate is a highly specialized organophosphorus compound featuring a unique combination of functional groups: a diisobutoxyphosphoryl moiety, a trifluoromethyl group, and a 4-methylphenylsulphonyl (tosyl) amino substituent. Its molecular formula is C₁₉H₂₉F₃NO₆PS (calculated based on structural analysis), and it is hypothesized to exhibit dual reactivity due to the phosphonate ester and sulfonamide groups.
Properties
IUPAC Name |
ethyl 2-[bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31F3NO7PS/c1-7-29-18(25)19(20(21,22)23,24-33(27,28)17-10-8-16(6)9-11-17)32(26,30-12-14(2)3)31-13-15(4)5/h8-11,14-15,24H,7,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREHTTSFYWSORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=C(C=C1)C)P(=O)(OCC(C)C)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31F3NO7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the phosphoryl group: This involves the reaction of a suitable phosphorus-containing reagent with 2-methylpropanol under controlled conditions.
Introduction of the trifluoro group: This step involves the use of a trifluoromethylating agent to introduce the trifluoro group into the molecule.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phosphoryl groups, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a catalyst in certain reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used as an additive in lubricants and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, inhibiting their activity or altering their function. The trifluoro group can enhance the compound’s stability and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphonate Esters with Alkyl/Aryl Substituents
The diisobutoxyphosphoryl group in the target compound distinguishes it from simpler phosphonate esters. For example:
Key Differences :
- The trifluoromethyl group introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to non-fluorinated analogs .
Sulfonamide-Containing Compounds
The 4-methylphenylsulphonylamino group parallels sulfonylurea herbicides but differs in backbone structure:
Key Differences :
- Triflusulfuron methyl ester’s triazine-sulfonylurea backbone targets acetolactate synthase (ALS) in plants, while the target compound’s phosphonate-sulfonamide structure may interact with phosphatases or proteases .
- The ethyl ester in the target compound likely improves lipid solubility compared to methyl esters, affecting bioavailability .
Fluorinated Amino Acid Derivatives
Fluorinated propanoate esters share structural motifs but differ in substitution patterns:
Research Findings and Hypotheses
- Synthetic Challenges : The steric hindrance from diisobutoxy and tosyl groups complicates purification, as seen in related phosphonate-sulfonamide syntheses .
- Reactivity : The compound’s phosphonate ester is expected to undergo hydrolysis under alkaline conditions, while the sulfonamide group may resist nucleophilic attack, as observed in triflusulfuron derivatives .
Biological Activity
Ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate is a phosphonated compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C20H31F3NO9PS
- Molecular Weight : 549.495
- CAS Number : 255872-07-2
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate signaling pathways. The presence of the phosphonate group is crucial for its interaction with biological targets, particularly in enzyme inhibition related to metabolic pathways.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various phosphatases and kinases. This inhibition can lead to alterations in cellular signaling and metabolic processes.
Antitumor Activity
Several studies have investigated the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells, through apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound shows promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. Experimental models suggest that it may protect against neurodegenerative diseases by modulating neuroinflammatory responses.
Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property may be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of key survival pathways in cancer cells.
- Neuroprotection : In a model of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid-beta accumulation, suggesting a protective effect against neurodegeneration.
- Inflammation Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H31F3NO9PS |
| Molecular Weight | 549.495 |
| CAS Number | 255872-07-2 |
| Antitumor Activity | Yes |
| Neuroprotective Activity | Yes |
| Anti-inflammatory Activity | Yes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate, and how can intermediates be characterized?
- Methodology :
- Phosphorylation : Introduce the diisobutoxyphosphoryl group via reaction with diisobutyl phosphite in anhydrous conditions, as described for analogous phosphorylated esters .
- Sulfonamide Formation : React the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base .
- Characterization : Use (e.g., δ 1.2–1.4 ppm for ethyl ester protons), (for trifluoromethyl groups), and LC-MS to confirm molecular weight (expected [M+H] ~600–650 Da) .
Q. How can researchers assess the hydrolytic stability of the diisobutoxyphosphoryl and ethyl ester groups under physiological conditions?
- Methodology :
- pH-Dependent Stability : Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C and monitor degradation via HPLC. The ethyl ester is prone to hydrolysis in alkaline conditions, while the phosphoryl group may degrade under acidic conditions .
- Kinetic Analysis : Calculate half-life () using first-order kinetics. Compare with structurally similar esters (e.g., ethyl 3-(methylsulfonyl)propanoate ).
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., shifts) for phosphorylated intermediates?
- Methodology :
- 2D NMR Techniques : Use to correlate phosphorus with adjacent protons, resolving ambiguities in phosphorylation sites .
- Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated values for proposed structures .
Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethyl and sulfonamide moieties for enzyme inhibition?
- Methodology :
- Analog Synthesis : Replace the 4-methylphenylsulphonyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., biphenyl) substituents, as seen in related sulfonamide derivatives .
- Enzyme Assays : Test inhibitory activity against serine hydrolases or phosphatases using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) .
Q. What analytical challenges arise in quantifying trace impurities (e.g., de-esterified byproducts) during scale-up?
- Methodology :
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor for impurities like 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoic acid (mass ~400 Da) .
- Forced Degradation : Expose the compound to heat, light, and humidity to identify degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
